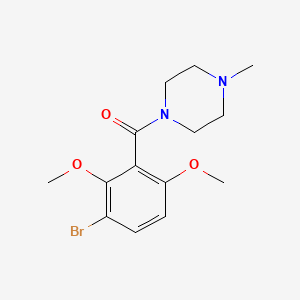
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H19BrN2O3 It is known for its unique structure, which includes a brominated aromatic ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.
Methanone Formation: The brominated intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reaction with 4-methylpiperazine under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methanone group can undergo hydrolysis to form corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2,5-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a different position of the methoxy group.
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H19BrN2O3 |
|---|---|
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
(3-bromo-2,6-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O3/c1-16-6-8-17(9-7-16)14(18)12-11(19-2)5-4-10(15)13(12)20-3/h4-5H,6-9H2,1-3H3 |
Clave InChI |
MBMMIPSVRPBJCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


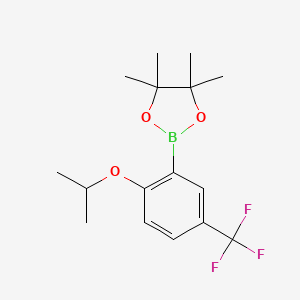
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
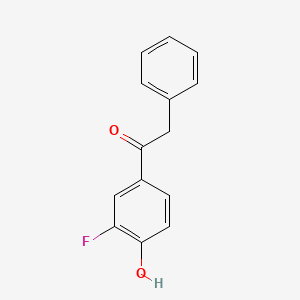
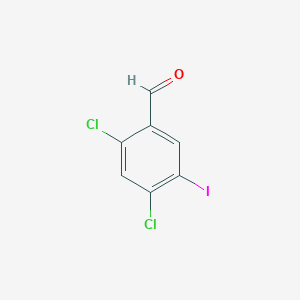
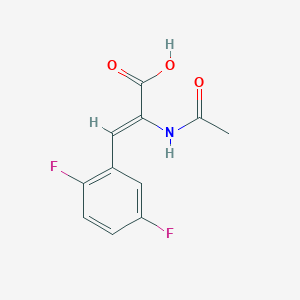
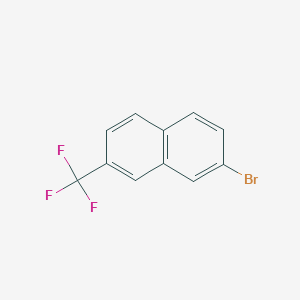
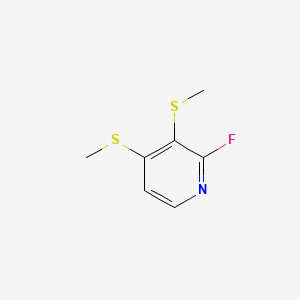
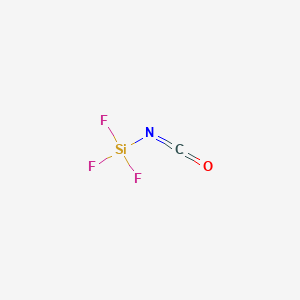
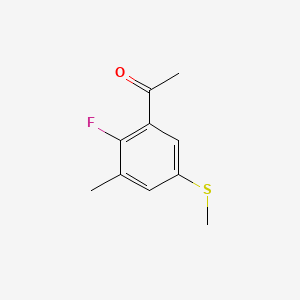

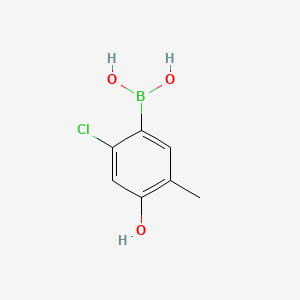
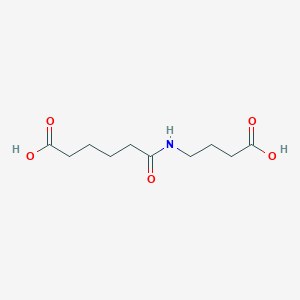

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
